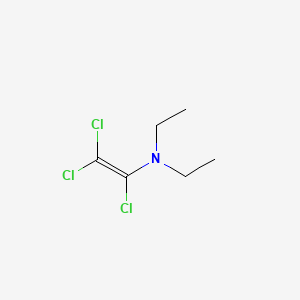

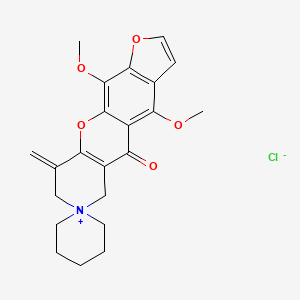

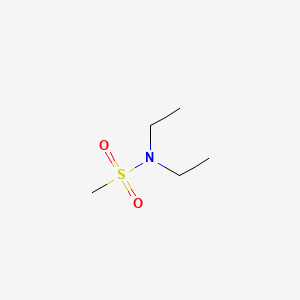

![molecular formula C15H12BrNO3 B1617714 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide CAS No. 337925-74-3](/img/structure/B1617714.png)

2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide

Descripción general

Descripción

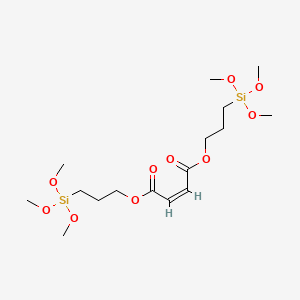

“2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide” is a chemical compound with the linear formula C15H10BrNO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamides, which includes “2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of “2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide” is represented by the linear formula C15H10BrNO2 . The molecular weight of this compound is 316.156 .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- "Synthesis of N-benzothiazol-2-yl-amides by a copper-catalyzed intramolecular cyclization process" explores the synthesis of N-benzothiazol-2-yl-amides using related compounds under mild conditions, achieving good to excellent yields (Wang et al., 2008).

- "Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide" provides detailed insights into the synthesis and characterization of related compounds (Saeed et al., 2010).

Biological and Antimicrobial Applications

- "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives" investigates the antipathogenic properties of related compounds, focusing on their potential as antimicrobial agents (Limban et al., 2011).

- "Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifungal Activity" studies novel molecules derived from similar compounds for their antifungal properties, showing promising results against various fungal strains (Ienascu et al., 2018).

Chemical Properties and Applications

- "Intermolecular interactions in antipyrine-like derivatives 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides" discusses the synthesis and characterization of antipyrine derivatives, including those related to 2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide, emphasizing their structural and interaction properties (Saeed et al., 2020).

- "Synthesis of Benzoxazoles byan Efficient Ullmann-Type Intramolecular C(aryl)-O Bond-Forming Coupling Cyclization with a BINAM-Copper(II) Catalyst" focuses on the synthesis of 2-substituted benzoxazoles from related compounds, showcasing the versatility of these chemical processes (Naidu & Sekar, 2010).

Molecular Structure and Analysis

- "4-Bromo-N-phenylbenzamide" provides insights into the molecular structure of a related benzamide derivative, revealing significant details about its crystal structure and molecular interactions (Fun et al., 2012).

Safety and Hazards

The safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . They may also cause respiratory irritation and are harmful in contact with skin or if inhaled . It’s recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

Benzamides, including “2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide”, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance . Further studies are needed to explore the potential applications of “2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide” in various fields.

Propiedades

IUPAC Name |

2-[2-(4-bromophenyl)-2-oxoethoxy]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-11-7-5-10(6-8-11)13(18)9-20-14-4-2-1-3-12(14)15(17)19/h1-8H,9H2,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOPIDSPFSNPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354111 | |

| Record name | 2-[2-(4-bromophenyl)-2-oxoethoxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide | |

CAS RN |

337925-74-3 | |

| Record name | 2-[2-(4-bromophenyl)-2-oxoethoxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.